molecular formula C16H13ClFN3O2S B2930126 2-chloro-6-fluoro-N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzamide CAS No. 1021116-30-2

2-chloro-6-fluoro-N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzamide

Cat. No.: B2930126
CAS No.: 1021116-30-2
M. Wt: 365.81
InChI Key: ZMDZNNJMBOIPNO-UHFFFAOYSA-N
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Description

2-chloro-6-fluoro-N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzamide is a synthetic small molecule of significant interest in medicinal chemistry and early-stage drug discovery research. This complex molecule features a benzamide moiety linked to a multifunctional thiazolo[3,2-a]pyrimidine scaffold, a heterocyclic system known for its diverse biological activities . The specific presence of chloro and fluoro substituents on the benzamide ring, combined with methyl groups on the thiazolopyrimidine core, makes this compound a valuable intermediate for structure-activity relationship (SAR) studies and for the synthesis of more complex chemical libraries. Compounds containing the thiazolo[3,2-a]pyrimidine core have been extensively investigated for their potential pharmacological properties. Research on analogous structures indicates this chemotype is a privileged structure in the development of agents with anticancer and enzyme inhibitory activity . The integration of a 2-chloro-6-fluorobenzamide subunit suggests potential for targeted protein interaction, as similar benzamide derivatives are explored as key scaffolds in pharmaceutical development . This reagent provides researchers with a high-quality building block to probe biological mechanisms and develop novel inhibitors for various disease targets. It is supplied for research purposes only and is not intended for diagnostic or therapeutic use. Researchers should handle this compound with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

2-chloro-6-fluoro-N-(2,3,7-trimethyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClFN3O2S/c1-7-13(15(23)21-8(2)9(3)24-16(21)19-7)20-14(22)12-10(17)5-4-6-11(12)18/h4-6H,1-3H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMDZNNJMBOIPNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N2C(=C(SC2=N1)C)C)NC(=O)C3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClFN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-chloro-6-fluoro-N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzamide is a synthetic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various assays, and relevant case studies.

Chemical Structure and Properties

Molecular Formula: C₂₅H₂₀ClF₄N₅O₂
Molecular Weight: 533.9 g/mol
IUPAC Name: 2-(2-chloro-6-fluoroanilino)-1,7,7-trimethyl-N-[5-(trifluoromethyl)pyridin-2-yl]-8H-furo[3,2-e]benzimidazole-5-carboxamide

The compound features a complex structure with multiple functional groups that may contribute to its biological activity.

Antiviral Activity

Research indicates that derivatives of compounds similar to This compound exhibit significant antiviral properties. For instance, compounds with the 2-chloro-6-fluoro substitution have shown potent activity against HIV-1, demonstrating efficacy at picomolar concentrations against both wild-type and mutant strains of the virus . This suggests that the structural modifications in this compound could enhance its antiviral potential.

Anticancer Activity

The compound's potential as an anticancer agent has also been explored. Studies on related benzothiazole derivatives have shown promising results in inhibiting the proliferation of various cancer cell lines . The mechanism of action typically involves the induction of apoptosis and cell cycle arrest in cancer cells.

Antibacterial and Antifungal Properties

Compounds similar to this benzamide have been reported to possess antibacterial and antifungal activities. For example, certain derivatives demonstrated significant inhibition against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogenic bacteria . The presence of halogen substituents like chlorine and fluorine is often correlated with increased antimicrobial potency.

Study 1: Antiviral Efficacy

A study evaluating the antiviral efficacy of various substituted benzamide derivatives found that those with a 2-chloro-6-fluoro substitution had superior activity against HIV-1 compared to their non-substituted counterparts. The study highlighted the importance of structural modifications in enhancing antiviral efficacy .

Study 2: Anticancer Screening

In another investigation focusing on anticancer properties, a series of benzothiazole derivatives were synthesized and screened against multiple human cancer cell lines. Compounds similar to This compound exhibited notable antiproliferative effects, particularly against drug-resistant cancer types .

The biological activity of This compound can be attributed to several mechanisms:

  • Enzyme Inhibition: Many compounds in this class act as inhibitors of key enzymes involved in viral replication or cancer cell proliferation.
  • Apoptosis Induction: The compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death.
  • Cell Cycle Arrest: Some studies suggest that these compounds can halt the cell cycle at specific checkpoints, preventing further proliferation.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations on the Benzamide Ring

Key Compounds :

3-(Trifluoromethyl)-N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzamide (CAS: 1021039-80-4)

  • Substituents : Trifluoromethyl (CF₃) at the benzamide meta position.
  • Molecular Weight : 381.4 g/mol.
  • Impact : The CF₃ group increases hydrophobicity and metabolic stability compared to chloro/fluoro substituents.

3,4-Diethoxy-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzamide (CAS: 946222-62-4)

  • Substituents : Ethoxy groups at positions 3 and 4 of the benzamide.
  • Molecular Weight : 373.4 g/mol.
  • Impact : Electron-donating ethoxy groups may reduce binding affinity to targets requiring EWGs but improve solubility.

5-(4-Methoxyphenyl)-7-methyl-3-oxo-N-phenyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide (CAS: 313705-12-3)

  • Substituents : Methoxyphenyl on the thiazolo-pyrimidine core and phenylamide.
  • Impact : The methoxy group introduces steric bulk and alters π-π stacking interactions compared to smaller halogens.
Comparison Table :
Compound Benzamide Substituents Thiazolo-Pyrimidine Substituents Molecular Weight (g/mol) Key Properties
Target Compound 2-Cl, 6-F 2,3,7-Trimethyl ~397.8 (estimated) Enhanced EWG effects
3-(Trifluoromethyl) Analog 3-CF₃ 2,3,7-Trimethyl 381.4 High hydrophobicity
3,4-Diethoxy Analog 3,4-OCH₂CH₃ 7-Methyl 373.4 Improved solubility
5-(4-Methoxyphenyl) Analog Phenylamide 4-Methoxyphenyl, 7-methyl 393.4 Steric hindrance

Modifications on the Thiazolo-Pyrimidine Core

  • Methyl vs. Bulkier Groups : The target compound’s 2,3,7-trimethyl substitution likely reduces rotational freedom compared to analogs with single methyl groups (e.g., 7-methyl in CAS 946222-62-4). This rigidity may enhance target selectivity.
  • 5-Oxo Group : Present in all analogs, this group is critical for hydrogen bonding with biological targets, as observed in similar heterocyclic systems.

Implications of Substituent Effects

  • Electron-Withdrawing Groups (Cl, F, CF₃) : Enhance binding to electrophilic targets (e.g., kinases) but may reduce solubility.
  • Electron-Donating Groups (OCH₃, OCH₂CH₃) : Improve solubility but could weaken interactions with hydrophobic binding pockets.
  • Steric Effects: Trimethyl substitution on the core (target compound) may confer greater metabolic stability compared to mono-methyl analogs.

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